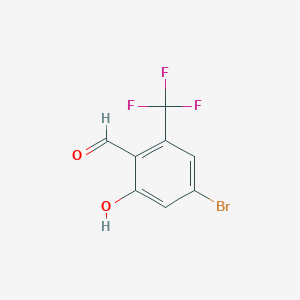

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2091042-00-9 . It has a molecular weight of 269.02 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O2/c9-4-1-6 (8 (10,11)12)5 (3-13)7 (14)2-4/h1-3,14H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

- 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde serves as a useful reagent in kinetic studies related to the asymmetric synthesis of alcohols. Researchers investigate its role in promoting chiral induction during alcohol formation, which is crucial for designing efficient and selective synthetic routes .

- The compound participates in the Wittig reaction, a powerful method for constructing carbon-carbon double bonds. In this process, it acts as an aldehyde component, reacting with phosphonium ylides to yield α,β-unsaturated aldehydes or ketones. The trifluoromethyl group enhances the reactivity and selectivity of the reaction .

- Benzylic halides, including 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde, undergo reactions at the benzylic position. These reactions often proceed via resonance-stabilized carbocations, making them valuable in synthetic organic chemistry .

- Researchers explore the compound as a building block for synthesizing pharmaceuticals. Its unique substitution pattern and functional groups allow for the creation of diverse drug candidates. By modifying the benzaldehyde moiety, scientists can access novel pharmacologically active compounds .

- The trifluoromethyl group imparts electron-withdrawing properties, affecting the reactivity and stability of the aromatic system. Researchers investigate its impact on the overall electronic structure and aromaticity of the molecule. Fluorinated aromatics find applications in materials science and drug discovery .

- Scientists explore the potential of 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde in designing bioactive molecules and agrochemicals. By incorporating this scaffold into their structures, they aim to enhance biological activity, such as antimicrobial, antiviral, or herbicidal properties .

Asymmetric Synthesis of Alcohols

Wittig Reaction

Benzylic Position Reactions

Pharmaceutical Intermediates

Fluorinated Aromatic Systems

Bioactive Molecules and Agrochemicals

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-3,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSFHMZZDZTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)

![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)

![N-[1-(5-Chlorothiophen-2-yl)propyl]but-2-ynamide](/img/structure/B2365671.png)

![[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2365672.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)

![1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2365677.png)

![1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2365681.png)

![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)